

An In-depth Technical Guide to the Pharmacology and Toxicology of BMS-986365

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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B15623205

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Executive Summary

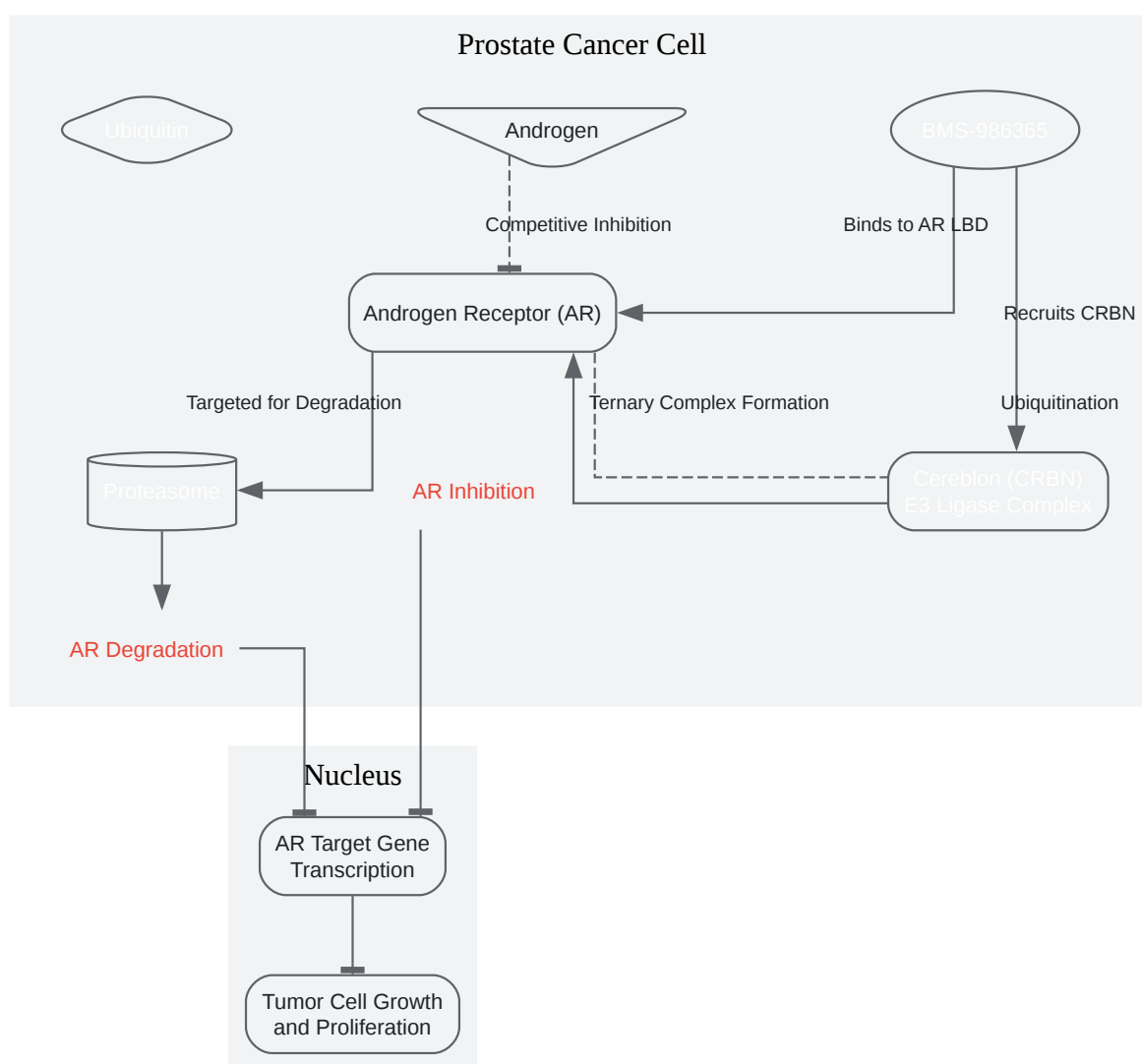
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered as a dual-acting androgen receptor (AR) ligand-directed degrader and antagonist.^{[1][2]} It represents a novel therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases that have developed resistance to current androgen receptor pathway inhibitors (ARPIs).^{[1][2]} **BMS-986365** demonstrates potent preclinical activity, efficiently inducing the degradation of both wild-type and mutant AR, and exhibits a manageable safety profile in clinical trials.^{[1][2][3]} This technical guide provides a comprehensive overview of the pharmacology and toxicology of **BMS-986365**, incorporating detailed experimental protocols and quantitative data to support further research and development.

Pharmacology

Mechanism of Action

BMS-986365 exerts its therapeutic effect through a dual mechanism of action that distinguishes it from traditional AR inhibitors.^{[1][2]} As a heterobifunctional molecule, it comprises two key moieties: one that binds to the androgen receptor and another that recruits the E3 ubiquitin ligase cereblon (CRBN).^{[1][2][4]} This dual functionality leads to both the degradation and competitive inhibition of the androgen receptor.^{[1][2][4]}

The binding of **BMS-986365** to the AR ligand-binding domain (LBD) directly antagonizes the receptor, preventing its activation by androgens.[1][2] Simultaneously, the recruitment of CRBN facilitates the ubiquitination of the AR, marking it for subsequent degradation by the proteasome.[1][2][4] This degradation of the AR protein itself, rather than just blocking its function, is a key differentiator and is believed to contribute to its efficacy in overcoming resistance mechanisms.[1][5]



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Caption: Dual mechanism of action of **BMS-986365**.

Preclinical Pharmacology Data

BMS-986365 has demonstrated significant potency in preclinical studies, outperforming standard-of-care AR antagonists like enzalutamide.[\[1\]](#)[\[6\]](#)

Table 1: In Vitro Activity of **BMS-986365**

Parameter	Cell Line	BMS-986365	Enzalutamide	Reference
AR Binding Affinity	-	~10-fold higher than Enzalutamide	-	[1] [6]
IC50 (FKBP5 mRNA expression)	VCaP	1 nM	~100-1000 nM	[1]
	LNCaP	4 nM	~100-1000 nM	[1]
GI50 (Cell Proliferation)	VCaP	11 nM	~550-1100 nM	[1]
	LNCaP	4 nM	~400-800 nM	[1]
	LNCaP (AR mutants)	3-36 nM	120-1350 nM	[6]

| DC50 (AR Degradation) | - | 10-40 nM | - [\[7\]](#) |

Pharmacokinetics (Preclinical)

Pharmacokinetic studies in CD1 mice have shown that **BMS-986365** possesses good oral bioavailability.[\[1\]](#)

Table 2: Pharmacokinetic Parameters of **BMS-986365** in CD1 Mice

Parameter	Value
Plasma Clearance	20.7 mL/min/kg
Volume of Distribution	3.1 L/kg
Half-life	1.7 hours
Cmax (Oral)	0.275 µM
Tmax (Oral)	4.5 hours
Oral Bioavailability (%F)	40%

Data from a single intravenous or oral administration.[1]

Toxicology Profile

Preclinical Toxicology

Detailed preclinical toxicology reports with specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available in the reviewed literature. However, the clinical safety profile provides insights into potential toxicities.

Clinical Safety and Tolerability

In a Phase I clinical trial (NCT04428788), **BMS-986365** was generally well-tolerated with a manageable safety profile in heavily pretreated mCRPC patients.[2][3] The maximum tolerated dose (MTD) was not reached in the dose-escalation part of the study.[2][3]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in a Phase I Study

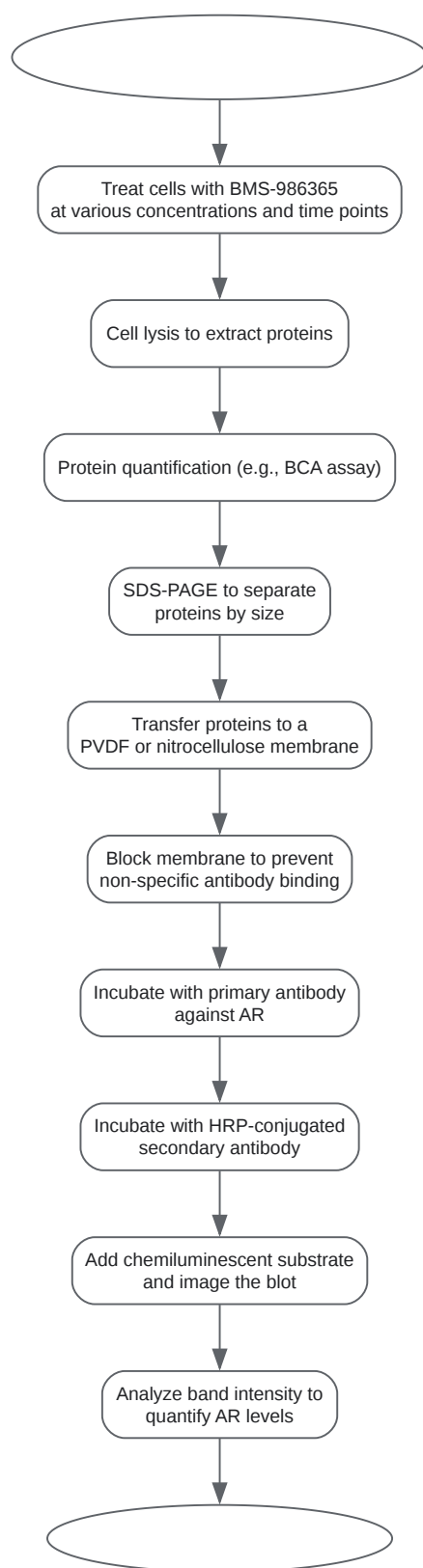
Adverse Event	Frequency	Grade 3
Asymptomatic Prolonged QTc Interval	47%	9%
Bradycardia	34%	0%

Data from patients treated with 400-900 mg twice daily.[3]

Serious TRAEs were infrequent, occurring in 4% of patients at the 900 mg twice-daily dose.^[2] The asymptomatic prolonged QTc interval was the most notable dose-limiting toxicity, which was manageable with dose modifications.^[2]

Experimental Protocols

AR Degradation Assay (Western Blot)



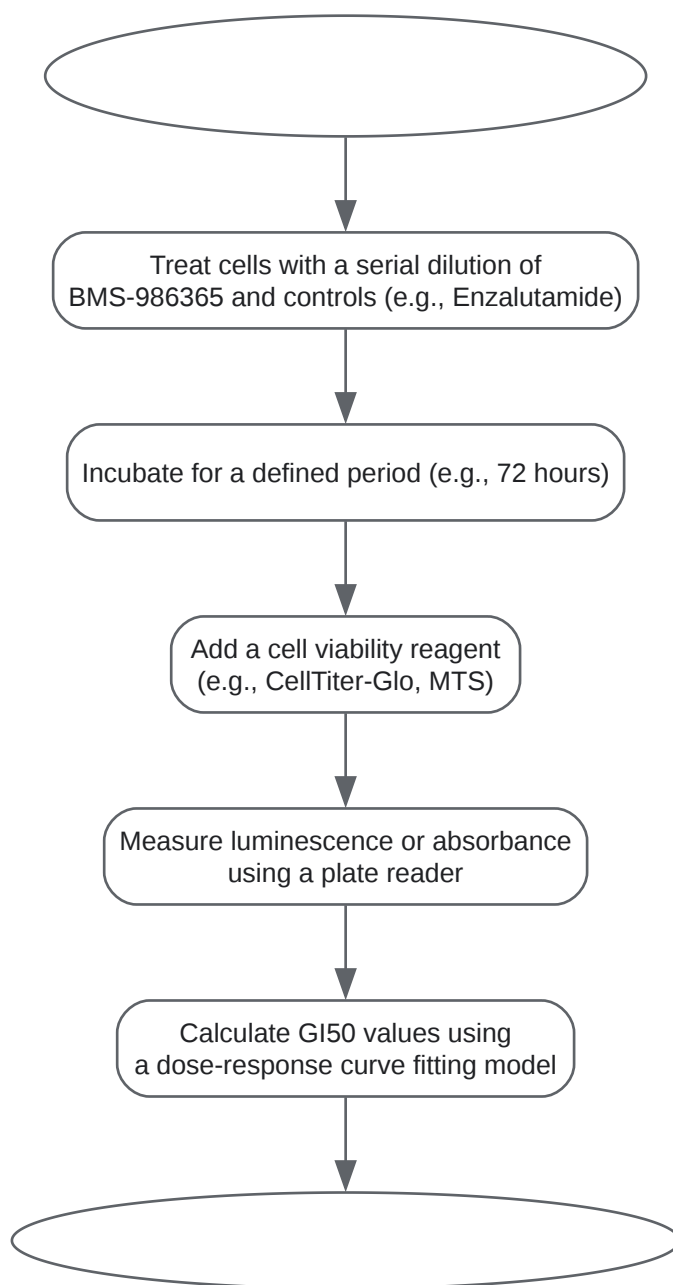
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Caption: Western blot workflow for assessing AR degradation.

A detailed protocol for assessing AR degradation via Western blot is as follows:

- **Cell Culture:** Prostate cancer cell lines such as VCaP or LNCaP are cultured in appropriate media (e.g., RPMI 1640 with 5% charcoal-stripped fetal bovine serum).[1]
- **Treatment:** Cells are treated with varying concentrations of **BMS-986365** for different durations.
- **Cell Lysis:** After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.
- **Membrane Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
- **Analysis:** The intensity of the bands corresponding to the AR is quantified and normalized to a loading control (e.g., GAPDH or β -actin) to determine the extent of AR degradation.

Cell Proliferation Assay



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Caption: Workflow for cell proliferation assay.

The protocol for evaluating the anti-proliferative effects of **BMS-986365** is as follows:

- Cell Seeding: VCaP or LNCaP cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

- Treatment: Cells are treated with a range of concentrations of **BMS-986365**, typically in the presence of an androgen like R1881 to stimulate proliferation.[\[1\]](#)
- Incubation: The plates are incubated for a specified period, for example, 72 hours, to allow for cell growth.
- Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which measures ATP levels, is added to each well.
- Signal Measurement: The luminescence or absorbance is measured using a microplate reader.
- Data Analysis: The data is normalized to vehicle-treated controls, and the half-maximal growth inhibition (GI50) values are calculated by fitting the data to a dose-response curve.[\[1\]](#)

In Vivo Antitumor Activity (Xenograft Model)

- Animal Model: Male immunodeficient mice (e.g., NOD-SCID IL2R γ null) are used.[\[1\]](#)
- Tumor Implantation: Prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) fragments are implanted subcutaneously.[\[1\]](#)
- Tumor Growth and Randomization: Once tumors reach a specified volume, the animals are randomized into treatment and control groups.
- Treatment Administration: **BMS-986365** is administered orally at various doses and schedules. A vehicle control and a comparator arm (e.g., enzalutamide) are included.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.

Conclusion

BMS-986365 is a promising novel agent for the treatment of mCRPC with a unique dual mechanism of action that leads to both degradation and inhibition of the androgen receptor. Its potent preclinical activity against both wild-type and mutant AR, coupled with a manageable clinical safety profile, underscores its potential to overcome resistance to current AR-targeted therapies. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar next-generation AR-directed therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of **BMS-986365** are still under investigation.

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